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Compound of Interest

Compound Name: 5-Bromo-3-phenylisothiazole

Cat. No.: B597382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural

elucidation and confirmation of 5-Bromo-3-phenylisothiazole. By presenting objective

comparisons and supporting experimental data from closely related analogs, this document

aims to assist researchers in selecting the most appropriate methodologies for their analytical

needs.

Introduction to 5-Bromo-3-phenylisothiazole
5-Bromo-3-phenylisothiazole is a heterocyclic compound of interest in medicinal chemistry

and materials science due to the versatile reactivity of the isothiazole ring and the influence of

its substituents. Accurate structural confirmation is paramount for understanding its chemical

properties, predicting its biological activity, and ensuring the purity of synthesized batches. This

guide will focus on the three primary analytical methods for structural elucidation: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray

Crystallography.

Comparison of Analytical Techniques
The selection of an analytical technique for structural elucidation depends on the specific

information required, the nature of the sample, and the available instrumentation. While each

method provides unique insights, they are often used in a complementary fashion to provide a

comprehensive structural confirmation.
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NMR
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connectivity,

and spatial

arrangement

of atoms.

Soluble

sample
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mg) in a

deuterated

solvent.

No

Provides

unambiguous

connectivity

through 2D

experiments.

Excellent for

determining

isomeric

purity.
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relatively

large amount

of sample.
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molecules
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Mass

Spectrometry
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molecular
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elemental

composition.

Fragmentatio

n patterns
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molecular

structure.
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solution.
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connectivity

or

stereochemis

try. Isomers
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e.

X-ray

Crystallograp
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Unambiguous

3D molecular

structure,

including

bond lengths,

bond angles,

and
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A single, well-

ordered

crystal
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mm).
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structure of

the molecule

in the solid

state.
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crystals can
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the rate-

limiting step.

[3] The solid-

state
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structure may

not represent

the

conformation

in solution.

Experimental Data and Protocols
While specific, published experimental data for 5-Bromo-3-phenylisothiazole is not readily

available, the following sections present representative data from closely related analogs and

generalized experimental protocols applicable to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Bromo-3-phenylisothiazole, ¹H and ¹³C NMR would provide key information.

Expected ¹H NMR Data (based on analogs): The proton NMR spectrum is expected to show

signals corresponding to the protons on the phenyl ring and the isothiazole ring. The chemical

shifts and coupling patterns of the phenyl protons would indicate the substitution pattern. A

single proton on the isothiazole ring would appear as a singlet.

Expected ¹³C NMR Data (based on analogs): The carbon NMR spectrum would show distinct

signals for each unique carbon atom in the molecule, including the quaternary carbons of the

isothiazole ring and the substituted phenyl ring.

Table 1: Representative NMR Data for a Phenylisothiazole Analog Data for 3-Bromo-4-

phenylisothiazole-5-carboxylic Acid is used for illustrative purposes.[4]
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H 7.32-7.37 m 2H, Phenyl

¹H 7.43-7.49 m 3H, Phenyl

¹³C 128.2 - CH, Phenyl

¹³C 129.2 - CH, Phenyl

¹³C 129.8 - CH, Phenyl

¹³C 131.0 - Cq, Phenyl

¹³C 141.4 - Cq, Isothiazole

¹³C 143.3 - Cq, Isothiazole

¹³C 151.2 - Cq, Isothiazole

¹³C 163.1 - Cq, Carboxyl

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT

(Distortionless Enhancement by Polarization Transfer) experiment can be performed to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and

proton-carbon connectivities, providing definitive structural confirmation.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through analysis of fragmentation patterns.

Expected Mass Spectrum Data: The mass spectrum of 5-Bromo-3-phenylisothiazole is

expected to show a characteristic isotopic pattern for the molecular ion peak due to the

presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] High-

resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the

determination of the elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z (C₉H₆BrNS) Observed m/z (Example)

[M]⁺ (with ⁷⁹Br) 238.9404 238.9401

[M+2]⁺ (with ⁸¹Br) 240.9384 240.9379

Experimental Protocol: Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

High-Resolution Analysis: If available, perform HRMS to obtain an accurate mass

measurement of the molecular ion.

Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it

to collision-induced dissociation (CID) to generate a fragmentation pattern.

Single-Crystal X-ray Crystallography
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X-ray crystallography provides the most definitive structural information by determining the

precise three-dimensional arrangement of atoms in a crystal.

Expected Crystallographic Data: A successful crystal structure determination for 5-Bromo-3-
phenylisothiazole would provide precise bond lengths, bond angles, and intermolecular

interactions in the solid state. This data would unambiguously confirm the connectivity and

substitution pattern of the molecule.

Table 3: Representative Crystallographic Data for a Bromo-phenyl-heterocycle Analog Data for

2-Bromo-4-phenyl-1,3-thiazole is used for illustrative purposes.[2]

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 5.8934 (3)

b (Å) 10.6591 (6)

c (Å) 13.8697 (7)

β (°) 90.812 (1)

Volume (Å³) 871.18 (8)

Z 4

Experimental Protocol: Single-Crystal X-ray Crystallography

Crystal Growth: Grow single crystals of the compound. This is often achieved by slow

evaporation of a solvent from a saturated solution, or by vapor diffusion.

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data,

typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell and

space group. Solve the crystal structure using direct methods or Patterson methods, and

refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of 5-Bromo-
3-phenylisothiazole.
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Caption: Workflow for the synthesis and structural elucidation of 5-Bromo-3-
phenylisothiazole.
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Caption: Decision-making flowchart for the structural confirmation of 5-Bromo-3-
phenylisothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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